molecular formula C7H15NSi B3273196 Dimethyl[2-(trimethylsilyl)ethynyl]amine CAS No. 58144-94-8

Dimethyl[2-(trimethylsilyl)ethynyl]amine

Cat. No.: B3273196
CAS No.: 58144-94-8
M. Wt: 141.29 g/mol
InChI Key: NTUKZQVAAYSVDT-UHFFFAOYSA-N
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Description

Contextualizing Organosilicon Compounds in Synthetic Methodology

Organosilicon compounds have become indispensable tools in modern organic synthesis. researchgate.netnih.gov The unique properties of the silicon atom, such as its lower electronegativity compared to carbon and its ability to stabilize adjacent positive charge (β-silicon effect), have been exploited in a vast array of synthetic transformations. researchgate.net The carbon-silicon (C-Si) bond is notably stable, yet it can be selectively cleaved under specific conditions to generate a variety of functional groups. nih.gov

The trimethylsilyl (B98337) (TMS) group, in particular, is one of the most common silyl (B83357) groups employed in organic chemistry. It serves a dual purpose: as a robust protecting group for sensitive functionalities like alcohols, amines, and terminal alkynes, and as a reactive handle to facilitate specific chemical reactions. mdpi.com The introduction and removal of the TMS group are typically high-yielding and straightforward processes, making it a workhorse in multistep syntheses. mdpi.com Furthermore, the steric and electronic properties of organosilicon compounds can be fine-tuned by modifying the substituents on the silicon atom, offering chemists a high degree of control over reactivity and selectivity. researchgate.net

Significance of Ethynylamines as Synthetic Intermediates

Ethynylamines, commonly known as ynamines, are a class of organic compounds characterized by a carbon-carbon triple bond directly attached to a nitrogen atom. This arrangement results in a highly electron-rich alkyne, making ynamines exceptionally reactive and versatile synthetic intermediates. nih.govscripps.edu The nitrogen atom's lone pair of electrons donates into the alkyne system, significantly increasing its nucleophilicity compared to simple alkynes.

This enhanced reactivity allows ynamines to participate in a wide range of chemical transformations, including cycloaddition reactions, additions of electrophiles, and rearrangements. nih.govscripps.edu They are particularly valuable in the construction of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. However, the high reactivity of simple ynamines can also lead to instability, particularly towards hydrolysis. nih.gov To mitigate this, ynamides, which have an electron-withdrawing group on the nitrogen, were developed. Ynamides exhibit a more balanced profile of stability and reactivity, expanding the synthetic utility of this functional group. nih.gov

Overview of Academic Research Trajectories for Dimethyl[2-(trimethylsilyl)ethynyl]amine

Despite the individual importance of organosilicon compounds and ynamines, a comprehensive search of academic databases and chemical literature reveals a significant lack of research focused specifically on this compound. While product listings from chemical suppliers confirm its commercial availability and provide basic physical data, there are no dedicated studies detailing its synthesis, characterization, or application in synthetic organic chemistry.

Research into closely related structures, such as N,N-bis(trimethylsilyl)ynamines, has shown their utility in cycloaddition reactions, for instance, with dimethyl acetylenedicarboxylate (B1228247) to form furan (B31954) derivatives. researchgate.net This suggests that this compound could potentially undergo similar transformations. However, without specific experimental data, any discussion of its reactivity remains speculative. The reactivity of ynamines is known to be highly dependent on the substituents at both the nitrogen and the alkyne terminus. scripps.edu Therefore, direct extrapolation from other silylated ynamines or dialkyl ynamines may not be accurate.

The absence of dedicated research on this compound could be due to several factors, including potential synthetic challenges, instability, or the existence of more efficient alternative reagents for the transformations it might be expected to perform. Further investigation would be required to establish a clear understanding of its chemical behavior and potential as a synthetic building block.

Compound Data Table

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC7H15NSi141.29

Properties

IUPAC Name

N,N-dimethyl-2-trimethylsilylethynamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NSi/c1-8(2)6-7-9(3,4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUKZQVAAYSVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dimethyl 2 Trimethylsilyl Ethynyl Amine and Structural Analogues

Conventional Amine Derivatization Approaches

Traditional methods for forming C-N bonds have been adapted for the synthesis of ynamines, including direct amination techniques and reductive amination pathways.

Direct Amination of Ethynylsilanes

The direct formation of a C(sp)-N bond is a primary strategy for synthesizing ynamines. This typically involves the reaction of an amine with a suitable alkyne precursor. While the direct amination of an unsubstituted silylacetylene C-H bond is challenging, the coupling of amines with halogenated alkynes is a more established route. Copper catalysis is frequently employed to facilitate this transformation, often referred to as N-alkynylation. rsc.orgrsc.org

These reactions can proceed through various alkynyl partners, including gem-dibromoalkenes, which undergo a domino reaction sequence of dehydrobromination and C-N coupling. rsc.orgrsc.org For instance, the reaction of an amine with a gem-dibromoalkene in the presence of a copper catalyst and a base like potassium phosphate (B84403) (K₃PO₄) can yield the corresponding ynamine. rsc.org Although many methods focus on ynamides (N-acyl ynamines) due to their enhanced stability, these principles are foundational for the synthesis of ynamines like Dimethyl[2-(trimethylsilyl)ethynyl]amine. nih.govrsc.org

Reductive Amination Pathways

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds. libretexts.org This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. libretexts.orgyoutube.com

To synthesize this compound via this pathway, a carbonyl compound bearing the trimethylsilylethynyl moiety, such as (trimethylsilyl)propynal, would be reacted with dimethylamine (B145610). A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the iminium ion over the starting carbonyl. libretexts.orgyoutube.com An alternative, less toxic reagent is borohydride (B1222165) exchange resin (BER), which has been successfully used for the N,N-dimethylation of various aldehydes and ketones. koreascience.kr The reaction is typically performed in a one-pot procedure under mild, slightly acidic conditions to facilitate imine formation. youtube.comkoreascience.kr

Carbonyl SubstrateAmineReducing AgentProductYield (%)Ref
BenzaldehydeDimethylamineBERN,N-Dimethylbenzylamine92 koreascience.kr
CyclohexanoneDimethylamineBERN,N-Dimethylcyclohexylamine85 koreascience.kr
2-HeptanoneDimethylamineBERN,N-Dimethyl-2-heptylamine81 koreascience.kr
4-ChlorobenzaldehydeDimethylamineBERN-(4-Chlorobenzyl)-N-methylmethanamine90 koreascience.kr

This table illustrates the general applicability of reductive amination with dimethylamine and borohydride exchange resin (BER) for synthesizing tertiary amines. The synthesis of this compound would follow a similar pathway starting from the corresponding aldehyde.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium and copper, represents the most powerful and versatile approach for the synthesis of alkynyl compounds, including the C-N bond formation required for ynamines.

Sonogashira Coupling Strategies for Ethynyl (B1212043) Silylated Amines and Anilines

The Sonogashira reaction is a cornerstone of C-C bond formation, classically involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orglibretexts.org

While the classic Sonogashira reaction forms C-C bonds, related catalytic systems are pivotal for synthesizing ynamines and their aniline-based analogues (arylynamines) through C-N bond formation. organic-chemistry.orgrsc.org These transformations, sometimes termed aza-Sonogashira or copper-catalyzed N-alkynylation, couple an amine or aniline (B41778) directly with a terminal alkyne or, more commonly, an alkynyl halide. rsc.orgdntb.gov.ua For instance, ynamides have been synthesized by coupling amides with alkynyl bromides using a copper catalyst and a ligand such as N,N'-dimethylethylenediamine (DMEDA). nih.gov An environmentally friendly Sonogashira coupling in water has also been developed for synthesizing sulfonamide-based ynamides and arylynamines. organic-chemistry.org The trimethylsilyl (B98337) group can be used as a protecting group for the terminal alkyne during these coupling reactions. nih.gov

Palladium/Copper Co-Catalysis Systems in C-C Bond Formation

In the standard Sonogashira C-C coupling, the palladium and copper catalysts play distinct and synergistic roles. libretexts.org The reaction is believed to proceed via two independent catalytic cycles that intersect. libretexts.org

The Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate. libretexts.org

The Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. libretexts.org

Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex.

Reductive Elimination : The resulting Pd(II) species undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the active Pd(0) catalyst. libretexts.org

This dual catalytic system allows the reaction to proceed under mild conditions. wikipedia.org While this mechanism describes C-C bond formation, the synthesis of ynamines often relies more heavily on copper catalysis for the crucial C-N bond-forming step. rsc.orgnih.govacs.org However, palladium catalysis remains relevant for related transformations, such as the Buchwald-Hartwig amination, which couples amines with aryl and vinyl halides to form C(sp²)-N bonds, and in some specialized ynamide syntheses. rsc.orgnih.govacs.org

Scope and Limitations of Diverse Halogenated Amine Substrates

The term "halogenated amine substrate" in the context of ynamine synthesis can be interpreted as the coupling of an amine with a halogenated alkyne. The scope of these copper- or palladium-catalyzed C-N coupling reactions is broad but subject to certain limitations.

Amine Scope : A wide range of nitrogen nucleophiles can be used, including primary and secondary aliphatic amines, anilines, and N-heterocycles like indoles and carbazoles. rsc.orgacs.org However, the reaction can be sensitive to steric hindrance; highly bulky amines may react slowly or not at all. nih.gov In palladium-catalyzed C-N couplings (Buchwald-Hartwig type), the choice of phosphine (B1218219) ligand is critical to overcome steric challenges and avoid side reactions like diarylation when using primary amines. acs.org

Halogenated Substrate Scope : The most common halogenated partners for ynamine synthesis are 1-haloalkynes (e.g., bromo- or iodoalkynes) and gem-dihaloalkenes. nih.govrsc.org Alkynyliodonium salts have also been employed, reacting with lithiated amines to form ynamines. nih.gov In classic Sonogashira C-C couplings, the reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl. wikipedia.org This trend allows for selective couplings if multiple different halides are present in a molecule. wikipedia.org

Limitations : A primary limitation in ynamine synthesis is the stability of the product, as many ynamines are sensitive to moisture and acid. nih.govbrad.ac.uk This has led to the widespread development of methods for the more stable ynamides, which feature an electron-withdrawing group on the nitrogen. nih.gov Another limitation in copper-catalyzed reactions is the potential for homocoupling of the terminal alkyne (Glaser coupling), which can be suppressed by running the reaction under an inert atmosphere. libretexts.org

Amine/Amide SubstrateHalogenated SubstrateCatalyst SystemProduct TypeYield (%)Ref
Indole1-(2,2-Dibromovinyl)benzeneCuI / K₃PO₄Aryl-substituted Ynamine75 rsc.org
Carbazole1-(2,2-Dibromovinyl)benzeneCuI / K₃PO₄Aryl-substituted Ynamine85 rsc.org
Oxazolidinone1-Bromo-1-octyneCuI / DMEDAYnamide93 nih.gov
Morpholine1-Bromostyrene[Pd₂(dba)₃] / BINAPEnamine98 nih.gov
Aniline1-Bromo-4-tert-butylbenzenePd(OAc)₂ / LigandN-Arylaniline98 uwindsor.ca

This table demonstrates the scope of various amine/amide nucleophiles and halogenated substrates in transition metal-catalyzed coupling reactions relevant to the formation of C-N and C=C-N structures.

Radical-Mediated Ethynyl Group Introduction

Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of ethynylamines and related structures, radical-mediated strategies allow for unique and often complex molecular constructions.

Atom Transfer Cyclization Reactions with Silicon Tethers

While direct examples of atom transfer radical cyclization (ATRC) on this compound are not prevalent in the literature, the principles can be understood from studies on analogous systems, such as those involving silyl (B83357) enol ethers. Silicon tethers are valuable in radical transformations as they can be easily installed and removed, providing temporary connection points to control reaction geometry. researchgate.net The cyclization of alkoxy radicals onto silyl enol ethers has been shown to be a highly chemoselective process. nih.govubc.ca In these reactions, a 5-exo cyclization pathway is strongly favored over competing processes like cyclization onto a terminal alkene. nih.gov This preference is crucial for constructing five-membered ring systems.

The general mechanism involves the generation of an oxygen-centered radical from a precursor tethered to a silyl enol ether. This radical then adds to the electron-rich double bond of the silyl enol ether in an intramolecular fashion. The resulting carbon-centered radical can then be trapped or undergo further reactions. This methodology highlights the utility of silyl groups in directing radical cyclizations, a strategy that is conceptually applicable to silyl-tethered ynamides or related ethynylamines for the synthesis of nitrogen-containing heterocycles. The stability and handling ease of silicon precursors make them attractive for these complex synthetic routes. researchgate.net

Stereoselective Syntheses via Radical Pathways

The stereoselective introduction of functional groups via radical pathways is a significant challenge in organic synthesis. nih.gov However, recent advancements have demonstrated that ynamides, which are structural analogs of this compound, are excellent substrates for stereoselective radical additions. nih.govacs.orgresearchgate.net

The addition of thiyl radicals to terminal ynamides can be controlled to produce either cis- or trans-β-thioenamides with high selectivity. nih.govacs.org This stereochemical outcome is dictated by the reaction conditions. When one equivalent of a thiol is used, the reaction is rapid (around 10 minutes) and yields the cis isomer as the kinetic product with good diastereomeric ratios. nih.govacs.org Conversely, using an excess of the thiol and longer reaction times allows for equilibration to the thermodynamically more stable trans isomer. nih.govacs.org

The proposed mechanism involves the regioselective addition of the electrophilic thiyl radical to the terminal carbon of the ynamide, generating a vinyl radical intermediate. nih.govacs.org This intermediate abstracts a hydrogen atom from the thiol to yield the final product. The ability to selectively produce either the cis or trans alkene by simply modifying the reaction conditions provides a significant advantage over other synthetic methods. acs.org

Furthermore, intermolecular additions of carbon-centered radicals to internal ynamides have been shown to proceed with complete stereoselectivity, yielding highly substituted α-iodo-enamides. acs.orgfigshare.com These reactions demonstrate that ynamides are effective acceptors for electrophilic carbon radicals, enabling the formation of complex C-C bonds at the β-position. acs.org

Stereoselective Radical Addition of Thiols to Terminal Ynamides nih.govacs.org
Ynamide SubstrateThiolConditionsMajor Product IsomerDiastereomeric Ratio (cis:trans or trans:cis)Isolated Yield (%)
N-benzyl-N-(ethynyl)tosylamide4-tert-Butylbenzenethiol1 equiv Thiol, 10 mincis>10:178
N-benzyl-N-(ethynyl)tosylamide4-tert-Butylbenzenethiol3 equiv Thiol, 2 htrans>10:172
N-(ethynyl)-4-methyloxazolidin-2-oneThiophenol1 equiv Thiol, 10 mincis>10:179
N-(ethynyl)-4-methyloxazolidin-2-oneThiophenol3 equiv Thiol, 2 htrans>10:162

Multicomponent Reaction (MCR) Strategies for Related Scaffolds

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial portions of all reactants, are highly efficient for creating molecular complexity. taylorfrancis.comnih.govresearchgate.netresearchgate.net Ynamides have emerged as powerful building blocks in MCRs for the synthesis of diverse heterocyclic structures. taylorfrancis.comresearchgate.net The sequencing of MCRs with subsequent cyclization steps is a potent strategy for rapidly generating libraries of heterocyclic compounds. nih.gov

The inherent reactivity of the ynamide functional group, with its electron-rich carbon-carbon triple bond, makes it an ideal component in these reactions. acs.org MCRs offer significant advantages, including high atom economy, reduced waste, and the avoidance of isolating intermediates, making them a cornerstone of green chemistry. researchgate.net These reactions have been successfully applied to the synthesis of a wide array of heterocycles, demonstrating their versatility and power in modern organic synthesis. researchgate.netrsc.org

For instance, nickel-catalyzed three-component couplings involving ynamides, silylboranes (like PhMe2SiBpin), and aryl iodides have been developed. These reactions lead to the formation of γ-siloxyenamides with high diastereoselectivity, particularly when the ynamide contains a chiral auxiliary. brad.ac.uk This strategy showcases the ability of MCRs to construct complex, functionalized molecules in a single, highly controlled step.

Electrochemical Synthesis Methods for Ethynyl-Substituted Systems

Electrosynthesis is considered an environmentally friendly and safe methodology because it uses electric current to replace toxic and hazardous redox reagents. nih.gov This approach allows for reactions under mild conditions, with the reaction rate controlled by the electrode potential. researchgate.net

Anodic Oxidation Mechanisms

The anodic oxidation of alkynes and their derivatives, such as ynamides, typically involves the cleavage of the carbon-carbon triple bond to form carbonyl compounds. nih.govnih.gov The mechanism of anodic oxidation can proceed through either direct oxidation, where electrons are transferred directly from the organic molecule to the anode, or indirect oxidation, mediated by electrochemically generated species. researchgate.netresearchgate.net

For ynamides, oxidation often leads to the formation of α-keto-imides. nih.govnih.gov A highly efficient method employs a catalytic amount of Ruthenium(IV) oxide (RuO2) with sodium periodate (B1199274) (NaIO4) as the terminal oxidant. nih.gov This system tolerates a wide variety of ynamide structures. For ynamides containing other sensitive functional groups like olefins, a chemoselective oxidation can be achieved using dimethyldioxirane (B1199080) (DMDO). nih.gov The oxidation of silylated ynamides under these conditions provides access to imido acylsilanes. nih.gov

The general mechanism for anodic oxidation involves the loss of electrons from the substrate at the anode surface, generating a radical cation or other reactive intermediates that then react further, often with species present in the electrolyte, to form the final products. researchgate.nettechniques-ingenieur.fr

Oxidation of Ynamides to α-Keto-imides nih.gov
Ynamide SubstrateOxidation ConditionsProductYield (%)
N-(Hex-1-yn-1-yl)-4-methyl-N-tosylbenzamide5 mol% RuO₂, 3 equiv NaIO₄, CH₂Cl₂/CH₃CN/H₂O, rt, 4hN-(2-oxohexanoyl)-4-methyl-N-tosylbenzamide94
N-((4-chlorophenyl)ethynyl)-4,N-dimethylbenzenesulfonamide5 mol% RuO₂, 3 equiv NaIO₄, CH₂Cl₂/CH₃CN/H₂O, rt, 4hN-((4-chlorophenyl)(oxo)acetyl)-4,N-dimethylbenzenesulfonamide93
N-(Hept-6-en-1-yn-1-yl)-4-methyl-N-tosylbenzamide4 equiv DMDO, acetone, rt, 2.5hN-(2-oxohept-6-enoyl)-4-methyl-N-tosylbenzamide88

Cyclization Pathways Facilitated by Electrochemical Processes

Electrochemical methods are effective for initiating cyclization reactions to form heterocyclic systems. researchgate.net These reactions can be triggered by the oxidation or reduction of a substrate at an electrode, generating a reactive intermediate that undergoes intramolecular cyclization.

An example is the electrochemical intramolecular [3+2] cyclization of alkynyl enaminones, which are structurally related to ethynylamines. researchgate.netresearchgate.net This process allows for the synthesis of complex polycyclic structures like indeno[1,2-c]pyrroles. researchgate.net Similarly, electrochemical methods have been developed for the synthesis of trifluoromethyl-containing benzoxazines and oxazolines through an oxidative radical cascade cyclization of N-allylamides. nih.gov In this reaction, anodic oxidation of CF₃SO₂Na generates a trifluoromethyl radical (•CF₃). This radical adds to the alkene of the N-allylamide, initiating a cascade that includes an intramolecular cyclization and a further oxidation step to yield the final heterocyclic product. nih.gov These examples underscore the potential of electrosynthesis to facilitate complex cyclization pathways under mild, controlled, and environmentally benign conditions.

Reactivity and Mechanistic Investigations of Dimethyl 2 Trimethylsilyl Ethynyl Amine

Reactivity of the Trimethylsilyl-Ethynyl Moiety

The core reactivity of Dimethyl[2-(trimethylsilyl)ethynyl]amine is heavily influenced by the carbon-carbon triple bond and the attached trimethylsilyl (B98337) (TMS) group. This combination allows for a range of transformations targeting the alkyne.

Desilylation Reactions and Terminal Alkyne Generation

The trimethylsilyl group is frequently employed as a protecting group for terminal alkynes. gelest.com Its removal, or desilylation, is a crucial step to unmask the reactive terminal alkyne for further synthesis. This transformation can be achieved under mild conditions, which is advantageous when sensitive functional groups are present in the molecule. gelest.com

Common methods for the protiodesilylation of trimethylsilyl-alkynes involve fluoride (B91410) ion sources or basic conditions. The choice of reagent can allow for selective deprotection. For instance, milder basic conditions can selectively remove a TMS group while leaving a more sterically hindered silyl (B83357) group like triisopropylsilyl (TIPS) intact. organic-chemistry.org

Table 1: Selected Reagents for Desilylation of Terminal Acetylenic TMS Groups

Reagent/ConditionsSelectivity/NotesSource(s)
K₂CO₃/MeOHStandard mild conditions for TMS removal. gelest.com
Tetrabutylammonium fluoride (TBAF)/THFCommon and effective for various silyl groups. gelest.comnih.gov
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Can selectively remove TMS in the presence of TBDMS and TIPS groups. organic-chemistry.org organic-chemistry.org
AgNO₃ (catalytic)A procedure for protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org organic-chemistry.org
KOTMS (potassium trimethylsilanolate)Catalytic amounts can cleave C-Si bonds under mild, additive-free conditions. organic-chemistry.org

The mechanism for base-catalyzed desilylation typically involves the deprotonation of a protic solvent (like methanol) by the base, followed by nucleophilic attack of the resulting alkoxide on the silicon atom. Alternatively, a probase mechanism can occur where a silyl transfer from a silylating agent to a catalyst anion leads to a species that deprotonates the alkyne. acs.org

Electrophilic and Nucleophilic Additions to the Triple Bond

The triple bond in this compound is highly polarized due to the electron-donating nitrogen atom, making it an ynamine. nih.govnih.gov This polarization renders the alkyne electron-rich and dictates the regioselectivity of addition reactions. nih.govscripps.edu

Electrophilic Additions: The β-carbon (the carbon not attached to the nitrogen) of the ynamine is nucleophilic, readily attacking electrophiles. Protonation of this electron-rich alkyne can lead to reactive keteniminium intermediates, which are susceptible to hydrolysis, often yielding amides. nih.gov This sensitivity is a defining characteristic of ynamine reactivity. nih.gov

Nucleophilic Additions: The α-carbon (adjacent to the nitrogen) is electrophilic and can be attacked by nucleophiles. The unique nature of ynamines and their electron-deficient counterparts, ynamides, allows for the regioselective addition of a wide range of nucleophiles. nih.gov Nucleophilic conjugate additions to activated alkynes are a cornerstone of organic synthesis, used for constructing heterocycles and for bioconjugation. acs.org The choice of solvent can significantly influence the stereochemistry of the addition product by stabilizing intermediates. acs.org While simple ynamines can be highly reactive and sometimes unstable, attaching an electron-withdrawing group to the nitrogen (forming an ynamide) can create a better balance between stability and reactivity for synthetic applications. nih.gov

Oxidative and Reductive Transformations

The alkyne functionality can undergo both oxidative and reductive transformations.

Oxidative Transformations: Oxidative cleavage of alkynes breaks the triple bond, typically yielding carboxylic acids. orgoreview.comlibretexts.org Common reagents for this transformation include ozone (O₃) or potassium permanganate (B83412) (KMnO₄). orgoreview.comlibretexts.org Ozonolysis first forms an ozonide intermediate, which upon aqueous workup, hydrolyzes to produce carboxylic acids. orgoreview.com Similarly, oxidation with KMnO₄ converts the alkyne carbons into carboxylic acid functionalities. orgoreview.com For a terminal alkyne, which would be generated from this compound after desilylation, oxidative cleavage results in a carboxylic acid and carbon dioxide. orgoreview.comlibretexts.org While effective, the direct oxidative cleavage of alkynes is sometimes avoided in favor of reducing the alkyne to an alkene first, followed by cleavage of the double bond. arkat-usa.orgresearchgate.net

Reductive Transformations: The triple bond can be reduced to either an alkene or an alkane. Catalytic hydrogenation is a common method for such reductions. bohrium.comdoaj.orgacsgcipr.org Asymmetric transfer hydrogenation (ATH) of related enamines and imines, which can be seen as analogs of the ynamine system, is a powerful tool for creating chiral amines. bohrium.comdoaj.orgscispace.com These reactions often employ metal catalysts (like ruthenium, rhodium, or iron) with chiral ligands or organocatalysts. scispace.com The mechanism can involve dihydride or monohydride metal intermediates. scispace.com

Role of the Amine Functionality

The dimethylamino group is not merely a spectator; it actively participates in and influences the molecule's reactivity.

Nucleophilic Activation in Chemical Transformations

The nitrogen atom in an amine possesses a lone pair of electrons, making it a nucleophile. chemguide.co.uk In the context of this compound, the amine is a powerful electron-donating group. This electronic contribution significantly increases the nucleophilicity of the adjacent triple bond, making it much more reactive than a simple alkene or even an enol ether. youtube.com This enhanced reactivity is a hallmark of ynamines. nih.govacs.org The nitrogen lone pair delocalizes into the alkyne system, creating a highly polarized and reactive π-system. nih.govnih.gov This activation is so pronounced that ynamines are considered superior reactive groups in certain reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where they can achieve high yields with lower catalyst loadings compared to terminal alkynes. nih.govacs.org

Ligand Behavior in Organometallic Complexes

The nitrogen atom of the dimethylamino group can act as a Lewis base, donating its electron lone pair to a metal center to form organometallic complexes. smolecule.com This behavior is fundamental in coordination chemistry. Similarly, the π-system of the alkyne can also coordinate to transition metals. The ability of both the amine and the alkyne to act as ligands makes this compound a potentially versatile component in organometallic synthesis and catalysis. For example, related N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline is noted for its use as a ligand in organic synthesis. smolecule.comchembk.com The silyl group itself can also influence the regiochemistry of reactions when the alkyne is part of a cyclization process involving a metal catalyst. nih.gov

Cyclization and Heterocycle Formation Pathways

The unique electronic and steric properties of this compound, a type of ynamide, make it a valuable building block in the synthesis of various nitrogen-containing heterocycles. Its reactivity is characterized by the polarized carbon-carbon triple bond, which is susceptible to attack by a wide range of nucleophiles and reactants, leading to diverse cyclization pathways.

Ynamides, including this compound, are versatile precursors for the synthesis of a variety of nitrogen-containing heterocycles through cyclocondensation reactions. nih.govnih.gov These reactions often proceed with high regioselectivity due to the electronic bias imposed by the adjacent amide group. acs.org

Pyrazoles: The synthesis of pyrazoles can be achieved through the reaction of ynamides with hydrazine (B178648) derivatives. While specific examples detailing the use of this compound in pyrazole (B372694) synthesis are not prevalent in the provided search results, the general reactivity of ynamides suggests its potential in [3+2] cycloaddition reactions with diazo compounds or their equivalents to form the pyrazole ring. organic-chemistry.orgnih.gov The reaction of 1,3-dicarbonyl compounds with hydrazine is a common method for pyrazole synthesis, and ynamides can serve as precursors to such dicarbonyl functionalities or their equivalents. nih.govmdpi.com The synthesis of functionalized pyrazoles often involves cyclocondensation reactions from hydrazine derivatives. chim.it

Quinolines: The construction of the quinoline (B57606) scaffold can be accomplished through various synthetic strategies, some of which could potentially involve ynamide intermediates. For instance, transition metal-catalyzed reactions are employed in the synthesis of quinolines. nih.gov One approach involves the [4+2] cycloaddition of an electron-rich alkyne, like an ynamide, with an appropriate diene system. nih.gov While direct synthesis of quinolines from this compound is not explicitly detailed, its role as a versatile synthon in multi-component reactions or tandem processes leading to quinoline derivatives is plausible. organic-chemistry.orgresearchgate.netresearchgate.net For example, a pseudo three-component reaction of aryl amines and acetylenedicarboxylates can yield quinoline-2,4-dicarboxylate derivatives, highlighting a pathway where an ynamide could potentially participate. rsc.org

Pyrrolopyrazines: The synthesis of fused heterocyclic systems like pyrrolopyrazines can be envisioned through multi-step sequences involving ynamide precursors. Although a direct route from this compound to pyrrolopyrazines is not explicitly described, the general utility of ynamides in constructing nitrogen heterocycles suggests potential pathways. For instance, an ynamide could undergo an initial reaction to form a pyrrole (B145914) ring, which could then be further elaborated and cyclized to form the pyrazine (B50134) ring.

The mechanisms of cyclization reactions involving ynamides are diverse and depend on the specific reactants and conditions employed. Cyclocondensation is a primary route for generating inorganic heterocycles, often involving stepwise condensation followed by intramolecular cyclization. scispace.com

In many instances, the ring-closing process is initiated by the nucleophilic attack on the β-carbon of the ynamide, driven by the electron-donating nature of the nitrogen atom. The subsequent steps can involve proton transfer, elimination of a leaving group, or further intramolecular reactions to complete the heterocyclic ring formation.

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to explore the regioselectivity and molecular mechanisms of cycloaddition reactions involving silylated alkynes. nih.govresearchgate.netmdpi.com These studies help in understanding the interactions between reactants, the nature of transition states, and the influence of solvents and substituents on the reaction pathway. For [3+2] cycloaddition reactions, the mechanism can be a one-step process, and the presence of a trimethylsilyl group can influence the reactivity and stereoselectivity of the reaction. mdpi.com

Cycloaddition reactions involving this compound are expected to exhibit a high degree of regioselectivity. The polarization of the ynamide triple bond, with the α-carbon being electron-deficient and the β-carbon being electron-rich, directs the attack of incoming reagents. In [3+2] cycloadditions, this inherent polarity dictates the orientation of the dipole, leading to the preferential formation of one regioisomer. nih.govresearchgate.netmdpi.com

Diastereoselectivity in these reactions is influenced by steric factors, particularly the bulky trimethylsilyl (TMS) group. mdpi.com The TMS group can direct the approach of the reactant from the less hindered face of the molecule, leading to the formation of a specific diastereomer. In intramolecular cycloadditions, the stereochemistry of the starting material can also control the stereochemical outcome of the cycloadduct. researchgate.netnih.gov For instance, in formal 1,3-dipolar cycloadditions, good diastereoselectivity can be achieved. nih.gov

Below is a table summarizing the expected selectivity in cycloaddition reactions of this compound based on general principles of ynamide reactivity.

Reaction TypeSelectivityControlling Factors
Regioselectivity HighElectronic polarization of the ynamide triple bond
Diastereoselectivity Moderate to HighSteric hindrance from the trimethylsilyl (TMS) group, substrate stereochemistry

Radical Pathways and Intermediates in Reactions

While ionic reactions of ynamides are well-established, radical-based reactions have been less explored but offer complementary synthetic routes. nih.govresearchgate.net Ynamides can participate in radical reactions, with radical attack occurring at either the α- or β-position of the triple bond. nih.govresearchgate.net

Radical cyclization of ynamides can lead to the formation of various heterocyclic structures. nih.govresearchgate.net These reactions can be initiated by radical initiators or through photoredox catalysis. acs.orgresearchgate.net The regioselectivity of the radical addition is a key aspect, with some radicals preferentially adding to the more electron-rich β-carbon. nih.gov

The intermediates in these radical reactions are typically vinyl radicals, which are formed upon the addition of a radical to the ynamide triple bond. The stability and subsequent reactivity of these vinyl radical intermediates determine the final product. For example, a radical cascade reaction can occur through a 5-exo-dig cyclization followed by a trapping step to yield heterocyclic products. nih.gov The addition of germyl (B1233479) radicals, such as tris(trimethylsilyl)germyl radicals, to alkynes is also a known process. nih.gov

The table below outlines potential radical reactions involving this compound.

Reaction TypeInitiatorIntermediatePotential Products
Intramolecular Radical CyclizationRadical Initiator (e.g., AIBN), Photoredox CatalystVinyl RadicalNitrogen-containing heterocycles
Intermolecular Radical AdditionRadical Source (e.g., thiols, alkyl halides)Vinyl RadicalFunctionalized enamides

Applications of Dimethyl 2 Trimethylsilyl Ethynyl Amine in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

The bifunctional nature of Dimethyl[2-(trimethylsilyl)ethynyl]amine, possessing both a nucleophilic and a readily functionalizable alkyne component, makes it an intriguing starting material for the assembly of complex molecular scaffolds. illinois.edunih.govenamine.net

Construction of Conjugated π-Systems

The synthesis of extended π-conjugated systems is fundamental to the development of advanced materials with applications in electronics and photonics. The Sonogashira coupling reaction is a cornerstone of such syntheses, typically involving the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.netorganic-chemistry.org While terminal alkynes are the conventional coupling partners, the use of trimethylsilyl-protected alkynes, such as in this compound, offers advantages in terms of stability and handling. libretexts.org

The trimethylsilyl (B98337) group can be readily removed in situ to generate a terminal acetylide for the coupling reaction. This "sila-Sonogashira" approach allows for the introduction of the dimethylaminoethynyl moiety into various aromatic and heteroaromatic systems, paving the way for novel conjugated materials. libretexts.org The reaction of tetraiodothiophene with (trimethylsilyl)acetylene, for instance, leads to the formation of 2,5-bis((trimethylsilyl)ethynyl)-3,4-diiodothiophene, showcasing the utility of silylated alkynes in building complex, poly-functionalized aromatic systems. harvard.edu

Table 1: Potential Sonogashira Coupling Reactions

Aryl/Vinyl Halide Alkyne Catalyst System Potential Product
Iodobenzene This compound Pd(PPh₃)₄, CuI, Et₃N N,N-Dimethyl-2-(phenylethynyl)aniline
4-Bromopyridine This compound PdCl₂(PPh₃)₂, CuI, Et₃N 4-((Dimethylamino)ethynyl)pyridine
1,4-Diiodobenzene This compound (2 equiv.) Pd(PPh₃)₄, CuI, Et₃N 1,4-Bis((dimethylamino)ethynyl)benzene

Synthesis of Diversely Functionalized Organic Compounds

The ynamine functionality is a powerful tool for the construction of a wide array of functionalized organic compounds, including enamines and various heterocyclic systems. sciforum.net Ynamines can participate in cycloaddition reactions, acting as electron-rich dienophiles or dipolarophiles. For example, ynamines are known to undergo [2+2] cycloadditions with electron-deficient alkenes and ketenes. nih.govnih.gov

Furthermore, the reaction of ynamines with suitable precursors can lead to the formation of heterocycles like pyrimidines, pyridines, and pyrazoles. sciforum.netresearchgate.net While specific examples employing this compound are not documented, its reactivity is expected to mirror that of other N,N-dialkyl ynamines in such transformations. The presence of the trimethylsilyl group could also influence the regioselectivity of these reactions and provide a handle for further synthetic modifications. mdpi.com

In the Preparation of Specialized Reagents and Precursors

The unique electronic and structural features of this compound suggest its utility as a precursor to more complex and specialized reagents.

Precursor to Metal Alkynyl Reagents (e.g., Copper)

Copper acetylides are valuable intermediates in organic synthesis, participating in a variety of coupling and addition reactions. The Sonogashira reaction itself proceeds via a copper acetylide intermediate. wikipedia.org The reaction of a terminal alkyne, generated in situ from this compound, with a copper(I) salt in the presence of a base would yield a copper(I) dimethylaminoacetylide species. This reagent could then be used in subsequent transformations, such as Glaser-type homocoupling reactions or as a nucleophile in addition reactions. Copper-catalyzed reactions of amines with various partners are well-established, highlighting the potential for developing novel copper-mediated transformations with this ynamine. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Potential Copper-Catalyzed Reactions

Reactant 1 Reactant 2 Catalyst Potential Reaction Type
This compound Aryl Halide Pd catalyst, Cu(I) co-catalyst Sonogashira Coupling
This compound Azide Cu(I) Azide-Alkyne Cycloaddition
This compound N-Chloroamine Cu(I) Amination of the alkyne

Utilization as a Silylating Agent for Functional Group Manipulation

While less common than dedicated silylating agents, compounds containing a reactive silicon-carbon or silicon-heteroatom bond can, under certain conditions, act as silyl (B83357) donors. However, the primary utility of the trimethylsilyl group in this compound is as a protecting group for the terminal alkyne and as a synthetic handle for transformations like the sila-Sonogashira reaction. libretexts.org There is no significant evidence in the literature to suggest its primary application as a silylating agent for the protection of other functional groups.

Contributions to Asymmetric Synthesis

The development of asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective synthesis of single enantiomers of chiral molecules. While ynamines themselves are achiral, they can be employed in asymmetric transformations through several strategies. bohrium.comrsc.orgresearchgate.netmdpi.com

One approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction involving the ynamine. For instance, asymmetric [2+2] cycloadditions of ynamides (a related class of compounds) with enones have been achieved using chiral copper catalysts. nih.gov It is conceivable that similar strategies could be developed for ynamines like this compound.

Another strategy involves the use of chiral auxiliaries attached to the nitrogen atom of the ynamine. However, for a tertiary amine like this compound, this approach is not directly applicable. Asymmetric induction could potentially be achieved in reactions where a new stereocenter is formed in proximity to the dimethylamino group, although no specific examples are documented. The field of asymmetric synthesis with ynamides is more developed, offering a template for potential future research into the asymmetric reactions of ynamines. nih.govrsc.org

Table 3: Mentioned Compounds

Compound Name
This compound
2,5-bis((trimethylsilyl)ethynyl)-3,4-diiodothiophene
(Trimethylsilyl)acetylene
Iodobenzene
4-Bromopyridine
1,4-Diiodobenzene
N,N-Dimethyl-2-(phenylethynyl)aniline
4-((Dimethylamino)ethynyl)pyridine
1,4-Bis((dimethylamino)ethynyl)benzene
N,N-diethylprop-1-yn-1-amine
Cyclohexenone

Chiral Auxiliaries and Ligands Derived from Ethynylamines

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science industries. researchgate.netnih.gov Chiral auxiliaries and ligands are instrumental in achieving high levels of stereocontrol in chemical reactions. nih.govkpi.ua A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

Ethynylamines, or ynamines, represent a class of compounds with unique electronic properties that can be exploited in the design of novel chiral ligands and auxiliaries. nih.govscripps.edu The nitrogen atom in an ynamine can act as a coordination site for metal catalysts, and the alkyne functionality provides a rigid scaffold that can be further functionalized. While the direct derivatization of this compound into a chiral auxiliary has not been specifically reported, the general principles of chiral auxiliary and ligand design provide a framework for its potential use. For instance, the dimethylamino group could be replaced or modified with a chiral substituent derived from the chiral pool, such as an amino alcohol, to introduce the necessary stereochemical information.

The development of chiral ligands for asymmetric catalysis is a field of continuous research, with a focus on creating ligands that are both highly effective and readily synthesized. nih.gov The structural motifs of successful chiral ligands often feature C2-symmetry or P,N-ligand systems. nih.gov The ethynyl (B1212043) and amino functionalities of this compound offer potential handles for the construction of such ligand frameworks.

Table 1: Key Concepts in Chiral Auxiliary and Ligand Synthesis

ConceptDescriptionPotential Relevance to this compound
Chiral Pool Synthesis Utilization of readily available, enantiomerically pure natural products (e.g., amino acids, terpenes) as starting materials for chiral auxiliaries and ligands. kpi.uaThe dimethylamino group could be substituted with a chiral amine derived from the chiral pool.
Asymmetric Induction The ability of a chiral entity to influence the formation of a new stereocenter with a preference for one stereoisomer over another.A chiral derivative of the title compound could be used to direct the stereoselective addition to a prochiral center.
Ligand Design The rational design of molecules that can coordinate to a metal center and create a chiral environment to catalyze enantioselective reactions. nih.govThe nitrogen and alkyne moieties could serve as coordination points in a bidentate or polydentate chiral ligand.

Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer of a chiral product. researchgate.net These reactions are often catalyzed by chiral metal complexes or organocatalysts. nih.gov The substrate itself can also be modified with a chiral auxiliary to direct the stereochemical outcome. nih.gov

While there is no specific literature detailing the use of this compound in enantioselective transformations, the reactivity of the ynamine and trimethylsilyl groups suggests potential applications. Ynamines can participate in a variety of transformations, including cycloadditions and nucleophilic additions. nih.govscripps.edu The trimethylsilyl group can act as a directing group or be used in cross-coupling reactions.

For example, silylated ketene (B1206846) acetals have been used in highly enantioselective Mannich reactions. evonik.com This suggests that the silyl group in this compound could play a role in directing the stereoselectivity of additions to the alkyne. Furthermore, the development of enantioselective propargylic amination reactions highlights the importance of chiral ethynylamines as synthetic intermediates. nih.gov

The field of asymmetric catalysis is continually expanding, with a constant search for new and efficient methods to synthesize chiral molecules. nih.gov The potential for this compound to serve as a precursor to chiral ligands or as a substrate in novel enantioselective reactions remains an area for future exploration.

Integration into Polymer and Material Science Research

The unique combination of a polymerizable alkyne and a reactive amine functionality makes this compound a candidate for applications in polymer and materials science.

Monomer for Acetylene-Functionalized Polymers and Oligomers

The polymerization of acetylene-containing monomers can lead to polymers with interesting electronic and optical properties. While the direct polymerization of this compound has not been specifically documented, the polymerization of related ynamines and ethynyl-functionalized monomers has been reported. researchgate.netnumberanalytics.com

The polymerization of ynamines can be challenging due to their high reactivity, but the synthesis of poly(ynamide)s has been achieved through polycoupling reactions. researchgate.net The resulting polymers contain N-C≡C bonds in the main chain and have potential applications as electronically active materials. The synthesis of amine-based polymers can also be achieved through various techniques such as polycondensation, ring-opening polymerization, and free radical polymerization of amine-functionalized monomers. numberanalytics.com

The trimethylsilyl group can also influence the polymerization process and the properties of the resulting polymer. For instance, the anionic living polymerization of 4-[(trimethylsilyl)ethynyl]styrene has been reported, demonstrating that the trimethylsilylethynyl group is compatible with this controlled polymerization technique. google.com

Table 2: Potential Polymerization Pathways

Polymerization MethodDescriptionApplicability to this compound
Polycoupling Reactions Step-growth polymerization involving the coupling of two different monomers.Could potentially be used to synthesize poly(ynamine)s by reacting with a suitable comonomer. researchgate.net
Anionic Polymerization Chain-growth polymerization initiated by a nucleophile.The ethynyl group could potentially undergo anionic polymerization, similar to related monomers. google.com
Radical Polymerization Chain-growth polymerization initiated by free radicals.The amenability of the ethynyl group to radical polymerization would need to be investigated.

Modifiers for Surface Functionalization and Coating Applications

The modification of surfaces with thin organic layers is crucial for a wide range of technologies, including biocompatible materials, sensors, and electronics. nih.govevonik.comresearchgate.net Silanes are commonly used as coupling agents to functionalize inorganic surfaces due to their ability to form stable bonds with surface hydroxyl groups. gelest.com

The amine and trimethylsilyl functionalities of this compound make it a potential candidate for surface modification. The trimethylsilyl group can be hydrolyzed to form a reactive silanol (B1196071) that can then condense with surface hydroxyl groups on substrates like silica (B1680970) or metal oxides. mdpi.com The dimethylamino group can impart specific properties to the surface, such as altering its wettability or providing a site for further chemical reactions. nih.gov

Amine-functionalized surfaces have been shown to be useful for a variety of applications, including the improvement of antibiofouling properties of membranes and as adsorbents for water treatment. mdpi.com The ethynyl group offers an additional handle for post-functionalization via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile reaction for bioconjugation and materials synthesis. nih.gov

Table 3: Potential Surface Modification Applications

ApplicationDescriptionPotential Role of this compound
Hydrophobization/Hydrophilization Altering the water-repellent or water-attracting properties of a surface.The dimethylamino group could increase surface hydrophilicity, while further modification could tailor the wettability.
Biocompatible Coatings Creating surfaces that are resistant to protein adsorption and cell adhesion for medical implants and devices.Amine-functionalized surfaces can be further modified with biocompatible polymers like polyethylene (B3416737) glycol.
"Click" Chemistry Platform Providing a reactive handle for the covalent attachment of other molecules.The ethynyl group can be used for CuAAC reactions to attach a wide range of functionalities. nih.gov
Adhesion Promotion Improving the adhesion between an inorganic substrate and an organic coating.The silane (B1218182) functionality can bond to the substrate, while the amine can interact with the coating.

Advanced Spectroscopic and Computational Characterization of Dimethyl 2 Trimethylsilyl Ethynyl Amine

High-Resolution Structural Elucidation

The precise architecture of Dimethyl[2-(trimethylsilyl)ethynyl]amine is determined through a combination of spectroscopic methods that probe its atomic connectivity, functional groups, and three-dimensional shape.

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

¹H NMR reveals the number and connectivity of different proton environments. For this compound, one would anticipate two distinct singlet signals: one corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group, and another for the six equivalent protons of the dimethylamino group. The integration of these peaks would confirm the 9:6 proton ratio.

¹³C NMR provides information on the carbon skeleton. Key signals would include those for the methyl carbons of the TMS and dimethylamino groups, as well as the two distinct sp-hybridized carbons of the ethynyl (B1212043) linker. The chemical shifts of these alkyne carbons are particularly indicative of the electronic effects of the silyl (B83357) and amino substituents.

²⁹Si NMR is a powerful tool for directly observing the silicon atom, confirming the presence of the trimethylsilyl group and providing information about its electronic environment. nih.gov The characterization of silylated compounds often relies on this technique for unambiguous assignment. nih.gov

While a full dataset for the target molecule is not available, the NMR data for a structurally related compound, ((3,5-Dimethylphenyl)ethynyl)trimethylsilane, illustrates the typical chemical shifts observed for the trimethylsilyl-ethynyl moiety. rsc.org

Table 1: Illustrative NMR Data for a Related Compound: ((3,5-Dimethylphenyl)ethynyl)trimethylsilane in CDCl₃ rsc.org

Nucleus Chemical Shift (δ) in ppm Description
¹H 0.24 s, 9H (Si(CH₃)₃)
¹³C 0.2 (Si(CH₃)₃)
¹³C 93.4 (C≡C-Si)
¹³C 105.7 (Ar-C≡C)

This data is for an illustrative analogue and not this compound.

Multidimensional techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, confirming the structural assignments.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the key expected vibrations include:

C≡C Stretch: The alkyne bond is a weak IR absorber but a strong Raman scatterer. Its stretching frequency, typically found in the 2100-2260 cm⁻¹ region, would be a definitive feature in the Raman spectrum. The substitution pattern influences the exact position of this band.

Si-C Stretch: The vibrations associated with the silicon-carbon bonds of the TMS group are expected in the fingerprint region of the spectrum.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the dimethylamino group would also be present.

C-H Bends and Stretches: Signals corresponding to the methyl groups attached to both silicon and nitrogen would be prominent in the IR spectrum.

Computational methods are often used alongside experimental data to assign these vibrational modes precisely. nih.govnih.gov

HRMS is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₅NSi), the calculated monoisotopic mass is 141.0974 Da.

Beyond accurate mass, mass spectrometry provides structural information through the analysis of fragmentation patterns under electron ionization (EI). The fragmentation of trimethylsilyl derivatives is well-documented. nih.govresearchgate.net Expected fragmentation pathways for this compound would likely include:

Loss of a methyl radical: Formation of a stable [M-15]⁺ ion (m/z 126) from the cleavage of a Si-CH₃ bond is a common initial fragmentation step for TMS compounds.

Formation of the trimethylsilyl cation: The [Si(CH₃)₃]⁺ ion at m/z 73 is a characteristic peak in the mass spectra of many TMS-containing molecules.

Cleavage alpha to the nitrogen atom: Fragmentation of the dimethylamino group can lead to the formation of characteristic ions, such as the [M-CH₂=NCH₃]⁺ fragment. The mass spectrum of trimethylamine (B31210) shows a base peak at m/z 58, corresponding to the [C₃H₈N]⁺ ion, which could also be a potential fragment. docbrown.info

Table 2: Calculated Mass Data for this compound

Property Value
Molecular Formula C₇H₁₅NSi
Molecular Weight 141.29 g/mol

Analysis of fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the confident identification of the molecule and its structural subunits. nih.gov

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular packing interactions in the solid state. While a crystal structure for this compound itself has not been reported in the Cambridge Structural Database, data from the closely related derivative, N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, offers valuable insight into the geometry of the silyl-ethynyl-amino core. nih.gov

Table 3: Illustrative Crystallographic Data for a Derivative: N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline nih.gov

Parameter Description
CCDC Number 293080
System Orthorhombic
Key Features The technique reveals the near-linear geometry of the C-C≡C-Si linkage and the planarity of the connected aromatic system. It also details how molecules pack together in the crystal lattice, governed by weak intermolecular forces.

This data is for an illustrative derivative and not this compound.

For the target molecule, X-ray diffraction would precisely determine the Si-C, C≡C, and C-N bond lengths and the geometry at the nitrogen atom, confirming its degree of planarity.

Investigation of Electronic Structure and Photophysical Properties

The electronic properties of ynamines are of significant interest. While the parent compound is not expected to be chromophoric, its derivatives can exhibit notable optical behavior.

This compound itself, lacking an extensive conjugated π-system, is not expected to absorb significantly in the UV-visible region or exhibit fluorescence. However, its derivatives, where the ynamine moiety is connected to a chromophore, can display interesting photophysical properties.

For instance, incorporating an aromatic ring, such as in N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, extends the π-conjugation. This extension shifts the electronic absorption to longer wavelengths (a bathochromic shift) and can induce fluorescence. The dimethylamino group acts as a strong electron-donating group, participating in an intramolecular charge transfer (ICT) state upon photoexcitation, a phenomenon common in many fluorescent dyes. researchgate.net The position of the absorption and emission maxima of such derivatives is often highly sensitive to solvent polarity. researchgate.net

The study of these derivatives provides indirect insight into the electronic-donating capability of the this compound fragment when incorporated into larger molecular systems.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

The molecular architecture of this compound, featuring an electron-donating N,N-dimethylaniline group connected to a (trimethylsilyl)ethynyl moiety through a π-conjugated system, makes it a candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is characteristic of "push-pull" or donor-π-acceptor (D-π-A) systems. osaka-u.ac.jpnih.gov In such molecules, the absorption of light promotes an electron from a molecular orbital localized on the donor part of the molecule to one localized on the acceptor part, creating a charge-separated excited state. nih.gov

For this compound, the N,N-dimethylaniline moiety serves as the electron donor (D), while the ethynyl group acts as the π-bridge, and the trimethylsilyl group can influence the electronic properties of the acceptor portion. The efficiency and characteristics of ICT are highly dependent on the strength of the donor and acceptor groups, the nature of the π-linker, and the polarity of the surrounding solvent. researchgate.netmdpi.com In polar solvents, the charge-separated ICT state is stabilized, often leading to a significant red-shift (bathochromic shift) in the fluorescence emission spectrum compared to nonpolar solvents. nih.govmdpi.com This solvent-dependent spectral shift, known as solvatochromism, is a key indicator of ICT.

In analogous systems, such as pyrene-N,N-dimethylaniline, the donor and acceptor moieties are twisted against each other, which modulates the electronic coupling and the charge transfer process. researchgate.netnih.gov Studies on similar alkynylpyrenes with dimethylamino donors have shown structureless and highly solvent-sensitive fluorescence, confirming the formation of an ICT state. nih.gov The investigation of this compound would likely involve steady-state and time-resolved fluorescence spectroscopy in a range of solvents with varying polarity to characterize the energy and dynamics of its ICT state.

Quantum Yield Determinations for Emissive Analogues

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For D-π-A molecules, the quantum yield is often strongly influenced by the same factors that govern ICT, including solvent polarity and viscosity. iitkgp.ac.in In many cases, the formation of a twisted intramolecular charge transfer (TICT) state provides a non-radiative decay pathway, leading to a decrease in fluorescence quantum yield in more polar solvents. mdpi.com

For example, studies of 9-(N,N-dimethylamino)anthracene show that its fluorescence quantum yield generally decreases as solvent polarity increases from cyclohexane (B81311) to acetonitrile. iitkgp.ac.in Similarly, the quantum yield of other D-π-A probes can vary dramatically with solvent polarity, sometimes ranging from near zero in polar solvents to almost unity in nonpolar environments. researchgate.net

The determination of the quantum yield for an emissive analogue of this compound would typically be performed using a comparative method. This involves measuring the fluorescence intensity of the sample relative to a well-characterized fluorescence standard with a known quantum yield, such as quinine (B1679958) sulfate, under identical experimental conditions (excitation wavelength, optical density). iitkgp.ac.in The photophysical properties and quantum yields of related donor-acceptor acetylenic polymers have been shown to be tunable, indicating that the efficiency of light emission can be controlled through molecular design. d-nb.info Investigating how substitutions on the aniline (B41778) ring or replacement of the silyl group affect the quantum yield would provide valuable structure-property relationships.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic States, and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. tci-thaijo.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p) or cc-pVTZ), can provide a detailed understanding of its ground-state molecular geometry, electronic state distribution, and potential energy surfaces for chemical reactions. conicet.gov.arresearchgate.netijcce.ac.ir

Molecular Geometry: DFT is used to find the optimized, lowest-energy three-dimensional structure of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles. For N,N-dimethylaniline derivatives, a key structural feature is the degree of pyramidalization at the nitrogen atom and its torsional angle with respect to the phenyl ring, which is influenced by p-π conjugation. researchgate.net The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography if available. researchgate.net

Interactive Table: Predicted Molecular Geometry Parameters for this compound using DFT

Note: These are representative values based on DFT calculations of analogous structures and are not experimental data for the title compound.

ParameterAtoms InvolvedPredicted Value
Bond Lengths
C-N (aniline)C(aromatic)-N~1.40 Å
N-C (methyl)N-C(methyl)~1.46 Å
C≡CC(alkyne)-C(alkyne)~1.21 Å
C-SiC(alkyne)-Si~1.84 Å
Si-C (methyl)Si-C(methyl)~1.87 Å
Bond Angles
C-N-CC(aromatic)-N-C(methyl)~118°
C-C≡CC(aromatic)-C-C(alkyne)~178°
C≡C-SiC(alkyne)-C-Si~179°
Dihedral Angle
Phenyl-Amino TwistC-C-N-C~5-20°

Electronic States: A primary output of DFT calculations is the characterization of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's electronic behavior. In a D-π-A molecule like this, the HOMO is typically localized on the electron-donating N,N-dimethylaniline moiety, while the LUMO is centered on the acceptor and π-bridge. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and the energy required for the lowest electronic excitation. mdpi.comijcce.ac.ir Time-dependent DFT (TD-DFT) can be further used to predict UV-visible absorption spectra and the energies of excited states, which is essential for analyzing ICT transitions. nih.gov

Reaction Pathways: DFT is also employed to map the potential energy surface of a chemical reaction, identifying transition states and intermediates. nih.gov This allows for the theoretical investigation of reaction mechanisms, such as electrophilic substitution on the aniline ring or reactions involving the acetylenic bond.

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is widely used, other computational methods like ab initio and semi-empirical calculations also provide valuable insights into electronic properties. nih.gov

Ab Initio Methods: These methods solve the Schrödinger equation from first principles without using empirical parameters. nih.gov High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or composite methods like Weizmann-1 (W1), can provide benchmark-quality thermochemical and electronic properties for organosilicon compounds. nih.govacs.orgacs.org Although computationally expensive, they are considered the gold standard for accuracy and are often used to validate results from less demanding methods like DFT. For a molecule like this compound, ab initio calculations could yield highly accurate ionization potentials, electron affinities, and reaction energies.

Semi-Empirical Methods: These methods, such as AM1 or PM3, simplify the underlying quantum mechanical equations and use parameters derived from experimental data to speed up calculations significantly. iitkgp.ac.in While less accurate than DFT or ab initio methods, they are useful for rapid screening of large molecules or for preliminary conformational analysis. For instance, semi-empirical calculations could be used to quickly explore the potential energy surface related to the rotation of the dimethylamino group before a more rigorous DFT or ab initio calculation is performed. iitkgp.ac.in

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. acs.orgacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational dynamics and intermolecular interactions that are not accessible from static calculations. aip.org

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water, acetonitrile) to mimic solution-phase conditions. The simulation would track the trajectory of every atom over time (from nanoseconds to microseconds), revealing key dynamic behaviors:

Conformational Analysis: MD simulations can explore the accessible conformations of the molecule by sampling rotations around its flexible single bonds. This includes the torsion of the N,N-dimethylamino group relative to the phenyl ring and the rotation of the methyl groups on both the nitrogen and silicon atoms. This is crucial for understanding how molecular flexibility might influence ICT processes.

Quantitative Structure-Reactivity Relationships (QSAR) Derivations

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. nih.govnih.gov Developing a QSAR model for a class of compounds including this compound would involve several steps:

Dataset Assembly: A series of structurally related aniline or ethynyl derivatives with measured experimental data for a specific reactivity (e.g., reaction rate, inhibition constant, or a photophysical property) would be compiled. nih.govchemmethod.comresearchgate.net

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) obtained from methods like DFT. nih.govmdpi.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity. nih.govchemmethod.com

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model development). mdpi.com

For a series of derivatives based on this compound, a QSAR study could identify key structural features that govern a particular property. For example, it could reveal that increasing the electron-donating ability of a substituent on the aniline ring enhances a specific catalytic activity, providing a predictive tool for designing new, more effective compounds. nih.gov

Structural Analogues and Derivatives of Dimethyl 2 Trimethylsilyl Ethynyl Amine

Systemic Variations of the N,N-Dimethylamine Moiety

The N,N-dimethylamine group in Dimethyl[2-(trimethylsilyl)ethynyl]amine is a key structural component that can be systematically varied to influence the electronic and steric properties of the molecule. Research into related compounds, such as methyl trimethylsilylpropynoate, demonstrates that tertiary amines can react at the triple bond. gelest.com This suggests that substituting the dimethylamine (B145610) with other tertiary amines (e.g., diethylamine, diisopropylamine) could lead to derivatives with altered reactivity and physical characteristics.

Furthermore, the synthesis of various N-arylamines through methods like the Buchwald-Hartwig amination or copper-catalyzed reactions highlights the potential for creating a diverse library of analogues. organic-chemistry.org By replacing the dimethylamino group with different primary or secondary amines, a range of N-substituted [2-(trimethylsilyl)ethynyl]amines can be synthesized, each with unique electronic profiles depending on the nature of the substituent.

Modifications and Substituent Effects on the Trimethylsilyl (B98337) Group (e.g., triethylsilyl, triisopropylsilyl)

The trimethylsilyl (TMS) group is a versatile protecting group for terminal alkynes, characterized by its chemical inertness and distinct molecular volume. wikipedia.org However, modifying this group by replacing it with bulkier trialkylsilyl groups, such as triethylsilyl (TES) or triisopropylsilyl (TIPS), can significantly influence the compound's stability and reactivity. nih.gov

The primary motivation for using larger silyl (B83357) groups is to enhance kinetic stability and to allow for selective chemical transformations. For instance, the TIPS group is known to effectively suppress the reactivity of adjacent functional groups, leading to molecules with extremely high stability. researchmap.jpchemrxiv.org The differential stability of various silyl groups to cleavage conditions enables selective deprotection strategies. The TMS group can be removed under mild basic conditions (e.g., K₂CO₃/MeOH), while the more robust TIPS group remains intact. nih.gov This differential reactivity is crucial in multi-step syntheses where sequential deprotection is required.

The choice of the silyl group can also impact the regioselectivity of certain reactions. In decyanative cyclizations involving N-(2-cyanophenyl)-N-phenylbenzamides, the use of a 1-(trimethylsilyl)prop-1-yne substrate resulted in high regioselectivity, placing the trimethylsilyl group at the 4-position, a result that compares favorably to its tert-butyl analogue. nih.gov

Table 1: Comparison of Common Trialkylsilyl Protecting Groups for Alkynes
Silyl GroupAbbreviationRelative Steric BulkKey FeaturesCommon Deprotection Conditions
TrimethylsilylTMSLowMost common, easily removed. wikipedia.orgK₂CO₃, MeOH; TBAF. nih.gov
TriethylsilylTESMediumMore stable than TMS, used in various cross-coupling reactions. nih.govTBAF, HF-Pyridine.
TriisopropylsilylTIPSHighVery stable, provides significant kinetic protection. researchmap.jpchemrxiv.org Fails to react in some cyclization reactions where TMS is successful. nih.govTBAF (slower than for TMS/TES), AgF. redalyc.org

Introduction of Additional Functional Groups on the Ethynyl (B1212043) Bridge

The ethynyl bridge in this compound is not merely a passive linker; it can be functionalized to introduce additional chemical diversity. The carbon atom of the C-Si bond can be selectively targeted in Sonogashira-type cross-coupling reactions under modified conditions, providing an alternative to a two-step deprotection/coupling sequence. nih.gov

Furthermore, the triple bond itself can undergo addition reactions. For example, the ruthenium-catalyzed hydroacylation of trimethylsilylpropyne with an aldehyde yields a mixture of isomeric trimethylsilyl dienol ethers. gelest.com Similarly, reacting methyl trimethylsilylpropynoate with a tertiary amine in the presence of an aldehyde can lead to the bis-addition of the aldehyde. gelest.com These reactions demonstrate that the ethynyl core can serve as a scaffold for constructing more complex molecular architectures. The synthesis of 1-alkyl- or 1-aryl-substituted 2-(trimethylsilyl)acetylenes is another established method for adding functionality to the bridge, creating precursors for more complex structures like tetrahydropyridines. nih.gov

Synthesis and Comparative Study of Aromatic and Heteroaromatic Analogues (e.g., anilines, naphthalenes, pyrazines incorporating the trimethylsilylethynyl group)

A significant class of derivatives involves replacing the dimethylamino group with various aromatic and heteroaromatic rings. The synthesis of these analogues is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, between a halo-aromatic or halo-heteroaromatic compound and (trimethylsilyl)acetylene (TMSA). harvard.edu This methodology is highly versatile and has been used to prepare a wide range of (trimethylsilyl)ethynyl-substituted compounds. harvard.edunih.govresearchgate.net

Anilines: The synthesis of (trimethylsilyl)ethynyl-substituted anilines can be achieved via Sonogashira coupling. Comparative studies of aniline (B41778) derivatives show that the nature and position of substituents on the phenyl ring significantly influence the compound's electronic properties and reactivity. researchgate.netnih.govmdpi.com Introducing the electron-donating trimethylsilylethynyl group is expected to modulate the basicity and nucleophilicity of the aniline nitrogen. In retrosynthetic analysis, activating, electron-donating groups are typically introduced before deactivating, electron-withdrawing groups to maintain the reactivity of the aromatic ring for subsequent substitutions. youtube.com

Naphthalenes: 2,7-Diethynylnaphthalene has been synthesized from its corresponding halogenated precursor using TMSA followed by deprotection. harvard.edu Comparative studies between naphthalene (B1677914) and its isomer azulene (B44059) show significant differences in electron conduction, with azulene demonstrating higher conductivity. researchgate.net Other research has confirmed the positive effect of unsubstituted naphthalene on the colloidal stability of certain mixtures, an effect greater than that of substituted naphthalenes. nih.govnih.gov These findings suggest that incorporating a trimethylsilylethynyl group onto a naphthalene core could yield materials with interesting electronic and physical properties.

Pyrazines and other Heterocycles: The incorporation of the trimethylsilylethynyl moiety into heteroaromatic systems like thiophenes and thiazoles is well-documented. harvard.edu For instance, 2,5-bis((trimethylsilyl)ethynyl)thiophene is readily prepared from 2,5-diiodothiophene. harvard.edu While the direct synthesis of (trimethylsilyl)ethynyl-pyrazines is less commonly detailed, the synthesis of pyrazine (B50134) derivatives is an active area of research. nih.govresearchgate.net Quantitative analysis of various pyrazines in beverages has identified key odor-active compounds, highlighting how substitution patterns affect sensory properties. nih.gov A comparative study of pyridyl-substituted pyrazines revealed their utility as sensitive chromogenic reagents for metal detection. nih.gov Synthesizing pyrazine analogues with a trimethylsilylethynyl group could lead to novel materials for applications in sensors or electronics, leveraging the electron-withdrawing nature of the pyrazine ring.

Table 2: Synthesis and Potential Properties of Aromatic/Heteroaromatic Analogues
Aromatic/Heteroaromatic CoreTypical Synthetic MethodKey Comparative PropertyPotential Influence of Trimethylsilylethynyl Group
AnilineSonogashira coupling of haloaniline with TMSA. harvard.eduBasicity and nucleophilicity are highly dependent on ring substituents. researchgate.netModulation of electronic properties and reactivity for further functionalization.
NaphthaleneSonogashira coupling of halonaphthalene with TMSA. harvard.eduHigher colloidal stability compared to substituted naphthalenes. nih.govCreation of precursors for advanced materials with specific electronic properties.
PyrazineSonogashira coupling of halopyrazine with TMSA.Strong electron-withdrawing character; derivatives used as chromogenic reagents. nih.govresearchgate.netDevelopment of novel sensory or electronic materials.
ThiopheneSonogashira coupling of halothiophene with TMSA. harvard.eduCan be poly-substituted to create precursors for carbon-rich solids. harvard.eduBuilding block for conductive polymers and organic electronics.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Ethynylamine Transformations

The reactivity of the ynamide functionality, of which Dimethyl[2-(trimethylsilyl)ethynyl]amine is a prime example, is a fertile ground for the development of innovative catalytic transformations. The electron-rich nature of the alkyne bond makes it susceptible to activation by various catalysts, opening avenues for regio- and stereoselective functionalization.

Recent advancements in the catalytic manipulation of ynamides have demonstrated the power of silylium and borane catalysts. unirioja.esnih.gov These catalysts have been shown to activate the C-C triple bond of ynamides, facilitating carbosilylation and hydrosilylation reactions with high degrees of control. unirioja.esnih.gov For instance, silylium ion catalysis can promote the regio- and stereoselective carbosilylation of tosylynamides with allylic trimethylsilanes, leading to the formation of (Z)-α-allyl-β-trimethylsilylenamides. unirioja.es Theoretical calculations have supported a mechanism involving the activation of the ynamide's triple bond by the trimethylsilylium ion, resulting in the formation of a β-trimethylsilylketenimonium cation intermediate. unirioja.esacs.orgnih.gov

Future research will likely focus on expanding the repertoire of catalytic systems that can engage with this compound. This includes the exploration of transition metal catalysts, which are known to mediate a wide array of transformations on alkynes. The development of chiral catalysts could also enable enantioselective additions to the ethynylamine, providing access to valuable chiral building blocks.

Catalytic SystemTransformationKey FeaturesPotential Application for this compound
Silylium Ion CatalysisCarbosilylationRegio- and stereoselective, forms β-silyl enamide derivatives. unirioja.esacs.orgControlled addition of carbon and silicon moieties across the triple bond.
Borane CatalysisHydrosilylationLeads to the formation of β-silyl (Z)-enamides. nih.govSelective introduction of hydrogen and a silyl (B83357) group.
Transition Metal Catalysis (Future)Various (e.g., cycloadditions, cross-couplings)Broad scope of reactivity, potential for novel bond formations.Construction of complex molecular architectures.

Exploration in Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties of this compound make it a promising candidate for the development of advanced functional materials and applications in nanotechnology. The conjugated π-system of the ethynyl (B1212043) group, coupled with the influence of the nitrogen and silicon substituents, could give rise to interesting optical and electronic properties.

One potential avenue of research is the incorporation of this compound as a monomeric unit in polymer synthesis. The resulting polymers could exhibit novel conductive or light-emitting properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The trimethylsilyl (B98337) group could also serve as a handle for post-polymerization modification, allowing for the fine-tuning of material properties.

In the realm of nanotechnology, this compound could be utilized for the surface functionalization of nanomaterials, such as nanoparticles or carbon nanotubes. The amine functionality could facilitate attachment to material surfaces, while the ethynyl and silyl groups could be used to introduce further functionality or to control the self-assembly of these nanomaterials into larger, ordered structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The often high reactivity of ynamides can present challenges for their controlled use in traditional batch synthesis. Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, offers a powerful tool to manage these reactive species safely and efficiently. acs.orgnih.govmdpi.com

Integrating the synthesis and transformations of this compound into continuous flow systems could enable the generation and immediate use of reactive intermediates, minimizing decomposition and side reactions. rsc.org Photochemical reactions of ynamides, for example, can be significantly improved in flow reactors, allowing for better scalability and reduced reaction times compared to batch processes. acs.org

Furthermore, the combination of flow chemistry with automated synthesis platforms and high-throughput screening would accelerate the discovery of new reactions and optimal conditions for the transformations of this compound. acs.orgsigmaaldrich.com This approach would enable the rapid exploration of a wide range of reaction parameters, leading to the efficient development of novel synthetic methodologies.

Computational Design and Prediction of Novel Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new experiments. For a molecule like this compound, with its nuanced electronic structure, computational studies can play a pivotal role in predicting its reactivity and the selectivity of its transformations. rsc.orgnih.gov

As has been demonstrated for related ynamide systems, density functional theory (DFT) calculations can be employed to elucidate the mechanistic pathways of catalytic reactions, helping to rationalize observed regio- and stereoselectivities. unirioja.esnih.gov Such computational models can be used to screen potential catalysts and reaction conditions in silico, saving significant experimental time and resources.

Future computational work could focus on designing novel catalysts specifically tailored for the activation of this compound. Theoretical predictions of reaction outcomes under various conditions would guide experimental efforts towards the discovery of new and selective transformations.

Potential Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the design of complex and functional molecular systems. wikipedia.org The structural features of this compound suggest its potential as a building block in supramolecular chemistry and self-assembly.

The nitrogen atom can act as a hydrogen bond acceptor, while the π-system of the alkyne can participate in π-stacking interactions. These non-covalent interactions could be harnessed to direct the self-assembly of the molecule into well-defined architectures, such as one-dimensional chains or two-dimensional networks on surfaces. The trimethylsilyl group could also influence the packing and stability of these assemblies.

Exploration in this area could lead to the development of novel self-assembled monolayers (SAMs) with tailored surface properties or the incorporation of this ethynylamine into larger supramolecular polymers, potentially leading to materials with responsive or self-healing properties. nih.govnih.gov

Q & A

Q. What are the key challenges in synthesizing Dimethyl[2-(trimethylsilyl)ethynyl]amine, and how can reaction conditions be optimized to improve yield?

Synthetic routes for this compound often involve Sonogashira coupling or nucleophilic substitution reactions. A common challenge is the steric hindrance from the trimethylsilyl (TMS) group, which can reduce reaction efficiency. To mitigate this, researchers should:

  • Use bulky ligands (e.g., XPhos) to stabilize palladium catalysts in coupling reactions .
  • Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to enhance reagent solubility .
  • Monitor reaction progress via <sup>1</sup>H NMR to detect intermediates and adjust stoichiometry dynamically .

Q. How should researchers characterize the purity and structural integrity of this compound?

Comprehensive characterization requires:

  • GC-MS or HPLC-MS to confirm molecular weight and detect impurities (e.g., residual silanol byproducts) .
  • <sup>13</sup>C and <sup>29</sup>Si NMR to verify the TMS-ethynyl moiety. The silicon atom in TMS typically resonates at δ 0–5 ppm in <sup>29</sup>Si NMR .
  • FT-IR to identify alkyne stretches (~2100 cm<sup>-1</sup>) and amine N–H bends (~1600 cm<sup>-1</sup>) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound’s acute toxicity (Category 4 for oral, dermal, and inhalation exposure) mandates:

  • Use of fume hoods , nitrile gloves , and chemical-resistant aprons during synthesis and handling .
  • Immediate decontamination of spills with activated carbon or vermiculite to prevent environmental release .
  • Storage in airtight containers under inert gas (argon) to prevent hydrolysis of the TMS group .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the TMS-ethynyl group in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model:

  • Electron density distribution to identify nucleophilic/electrophilic sites on the ethynyl group.
  • Transition-state energies for coupling reactions, guiding catalyst selection (e.g., Pd vs. Cu) .
  • Steric maps to predict regioselectivity in multi-step syntheses .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. Solutions include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., amine proton exchange) .
  • High-resolution mass spectrometry (HRMS) with isotopic pattern analysis to distinguish between isobaric impurities and adducts .
  • X-ray crystallography to unambiguously confirm bond angles and stereochemistry .

Q. How does the TMS group influence the compound’s stability under acidic vs. basic conditions?

The TMS-ethynyl group is susceptible to hydrolysis under acidic conditions (pH < 4) but stable in basic media (pH 8–12). Stability studies recommend:

  • pH titration experiments with <sup>29</sup>Si NMR to track desilylation kinetics .
  • Use of buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays to prevent degradation .

Q. What strategies improve the compound’s utility in catalytic applications, such as ligand design?

To enhance catalytic performance:

  • Functionalize the amine group with electron-withdrawing substituents (e.g., nitro groups) to modulate Lewis basicity .
  • Immobilize the compound on silica supports via silyl ether linkages for heterogeneous catalysis .
  • Screen solvent effects (e.g., DMSO vs. acetonitrile) to optimize catalytic turnover in C–H activation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.